2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid
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Overview
Description
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often involve the use of nitrile oxides and alkynes as starting materials .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may utilize microwave-assisted synthesis to enhance reaction rates and yields . This method is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoxazole compounds act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes . The exact molecular targets and pathways for this specific compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid include other isoxazole derivatives such as:
- 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- 2-(Isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide
Uniqueness
What sets this compound apart from other similar compounds is its unique ethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C13H13NO4/c1-2-17-11-5-3-9(4-6-11)12-7-10(14-18-12)8-13(15)16/h3-7H,2,8H2,1H3,(H,15,16) |
InChI Key |
VPKWTGDACZETEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O |
Origin of Product |
United States |
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